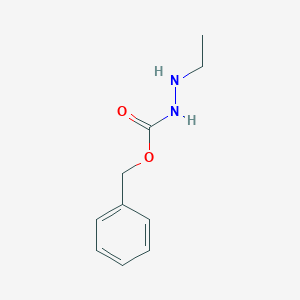

2-Iodo-1,3-dimethyl-1H-indole

Overview

Description

2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

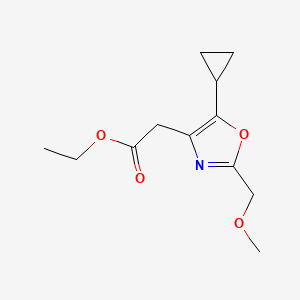

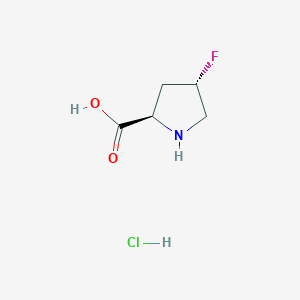

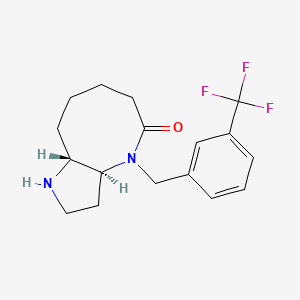

The molecular formula of this compound is C10H10IN . It is a derivative of indole, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

Indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Scientific Research Applications

Chemical Synthesis and Functionalization

1,3-Iodo-amination of 2-Methyl Indoles A study by Moriyama et al. (2018) presented a 1,3-iodo-amination process involving Csp2-Csp3 dual functionalization of 2-methyl indoles. This process results in the production of 2-aminomethyl-3-iodo-indole derivatives, highlighting a method for incorporating both aminomethyl and iodo functionalities into the indole scaffold. This is significant for the synthesis of complex organic molecules and could have implications for the creation of novel compounds with unique biological activities Moriyama et al., 2018.

Gold-Catalyzed Cycloisomerizations Kothandaraman et al. (2011) developed a method for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide. The process is straightforward and efficient for a range of substrates, providing a useful method for the synthesis of these indole derivatives, which could be of significance in pharmaceutical and material science applications Kothandaraman et al., 2011.

Palladium-Catalyzed Reactions for Indole Synthesis Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles, emphasizing the importance of palladium-catalyzed reactions in modern organic chemistry. The versatility of palladium catalysis is highlighted as a crucial tool for the synthesis of biologically active compounds and the development of new synthetic methodologies. The synthesis and modification of the indole nucleus are central to the creation of numerous natural and synthetic compounds with significant biological activity Cacchi & Fabrizi, 2005.

Biological Applications and Studies

Binding Studies of Indole Derivatives with Bovine Serum Albumin Xu et al. (2005) studied the interaction between surface-active substituted 3H-indole fluorescence probes and bovine serum albumin (BSA) in aqueous solution. The study determined binding constants and site numbers, and calculated distances between the probes and tryptophan of BSA. The insights gained from such studies are crucial for understanding protein-ligand interactions, which are fundamental in the design of therapeutic agents Xu et al., 2005.

Cytotoxicity Activity of Indole-Derived Chalcones Mohammad and Ali (2022) synthesized a series of chalcones derived from indole compounds and investigated their cytotoxic activity against the human breast cancer cell line MCF7. This study highlights the potential therapeutic applications of indole derivatives and contributes to the ongoing search for more effective cancer treatments Mohammad & Ali, 2022.

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 2-Iodo-1,3-dimethyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . It’s plausible that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that this compound may also exert diverse molecular and cellular effects.

Safety and Hazards

Future Directions

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are substrates for asymmetric dearomatisation and polymers and composite materials with energy storage and biomedical applications . Therefore, the future directions for 2-Iodo-1,3-dimethyl-1H-indole could involve further exploration of these areas.

Biochemical Analysis

Biochemical Properties

2-Iodo-1,3-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to changes in downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as sustained inhibition of cell proliferation or prolonged activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed in studies where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles . The distribution of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-iodo-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIOBIFVMQXZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743394 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37117-32-1 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)